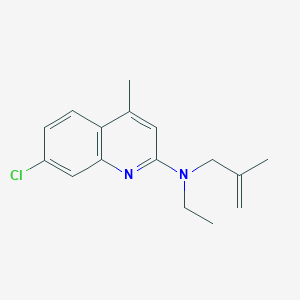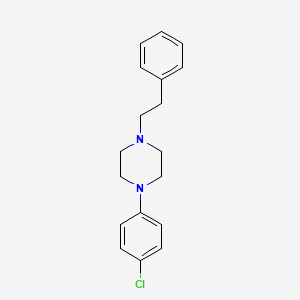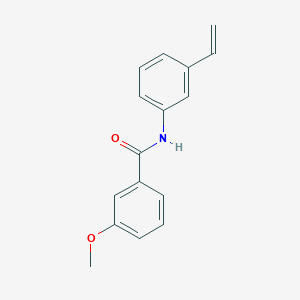
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 7-chloroquinoline with N-ethyl-4-methyl-N-(2-methylprop-2-enyl)amine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids in microorganisms, leading to their death. In anticancer research, the compound induces apoptosis in cancer cells by disrupting their mitochondrial function and activating caspase pathways.
相似化合物的比较
Similar Compounds
7-chloroquinoline: A precursor in the synthesis of various quinoline derivatives.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with distinct biological activities.
Uniqueness
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine stands out due to its unique substitution pattern, which imparts specific biological activities not observed in other quinoline derivatives. Its potential as a multi-functional agent in antimicrobial, antimalarial, and anticancer research highlights its versatility and importance in scientific research.
属性
IUPAC Name |
7-chloro-N-ethyl-4-methyl-N-(2-methylprop-2-enyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-5-19(10-11(2)3)16-8-12(4)14-7-6-13(17)9-15(14)18-16/h6-9H,2,5,10H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJAFPOTFNJHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C1=NC2=C(C=CC(=C2)Cl)C(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-N-{4-[(4-tert-butylbenzoyl)amino]phenyl}benzamide](/img/structure/B5223887.png)
![1-benzyl-3-[(dimethylamino)methyl]-2-methylindeno[2,1-b]pyrrol-8(1H)-one hydrochloride](/img/structure/B5223919.png)
![2,4-dimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline](/img/structure/B5223924.png)
![2-(4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5223945.png)
![3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride](/img/structure/B5223948.png)
![4-[[N-(benzenesulfonyl)anilino]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5223956.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5223960.png)
![N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide](/img/structure/B5223963.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5223969.png)
![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5223977.png)
![2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5223983.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-[[4-(1-methylethyl)phenyl](methylsulfonyl)amino]acetamide](/img/structure/B5223998.png)

